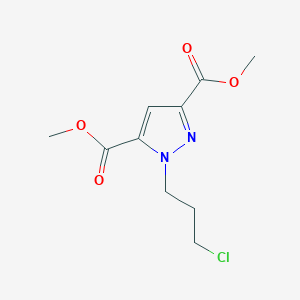

dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate

Description

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based dicarboxylate ester derivative characterized by a 3-chloropropyl substituent at the 1-position of the pyrazole ring and two methyl ester groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their structural versatility and applications in agrochemicals, pharmaceuticals, and materials science. The chloropropyl chain introduces both steric bulk and electronic effects (via the chlorine atom), which can influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDQMBDLOWPXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1CCCCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3-chloropropylamine with diethyl malonate, followed by cyclization and esterification steps. The general synthetic route can be summarized as follows:

Reaction of 3-chloropropylamine with diethyl malonate: This step involves the nucleophilic substitution of the amine group with the malonate ester, forming an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate and related pyrazole dicarboxylates:

Key Structural and Functional Insights:

Substituent Effects: Chloropropyl vs. Cyanobenzyl: The 3-chloropropyl group in the target compound likely increases lipophilicity compared to the polar cyanobenzyl group in dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate. This difference impacts solubility and bioavailability .

Ester Group Influence :

- Dimethyl esters (target compound) vs. diethyl esters (): Methyl esters typically reduce steric hindrance, favoring crystallization, while ethyl esters enhance solubility in organic media .

Synthetic Pathways: The target compound is likely synthesized via nucleophilic substitution of 3-chloropropyl bromide with dimethyl 1H-pyrazole-3,5-dicarboxylate in acetone/K₂CO₃, analogous to the method for cyanobenzyl derivatives .

The chloropropyl chain may act as a leaving group in prodrug activation .

Research Findings and Data Gaps

- Crystallographic Data: While the 4-cyanobenzyl analog () crystallizes in a monoclinic system with space group P2₁/c, the absence of data for the chloropropyl variant necessitates computational modeling (e.g., DFT) to predict bond angles and packing behavior.

- Reactivity: The chlorine atom in the target compound may facilitate nucleophilic substitution reactions, unlike the inert cyano group in . This property could be exploited for functionalization in drug design .

- Thermal Stability : Methyl esters generally confer higher melting points than ethyl esters, as seen in related compounds (e.g., vs. 8). Experimental DSC data are needed for confirmation.

Biological Activity

Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 166324-92-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 260.67 g/mol. The following sections detail its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Pharmacological Properties

Pyrazole derivatives, including dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate, are known for a wide range of biological activities:

- Anti-inflammatory Activity : Pyrazole compounds have been shown to exhibit significant anti-inflammatory properties. For instance, modifications on the pyrazole nucleus have led to compounds that inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .

- Antimicrobial Effects : Several studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. For example, compounds synthesized with similar structures have demonstrated effectiveness against E. coli and Staphylococcus aureus .

- Anticancer Potential : Some pyrazole derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through various mechanisms .

Synthesis of Dimethyl 1-(3-Chloropropyl)-1H-Pyrazole-3,5-Dicarboxylate

The synthesis of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate involves several steps typically starting from readily available pyrazole precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the 3-chloropropyl group through nucleophilic substitution.

- Carboxylation : The addition of carboxylic acid moieties to complete the dicarboxylate structure.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of pyrazole derivatives similar to dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate:

These findings underscore the potential therapeutic applications of dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate in treating inflammatory diseases and infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.